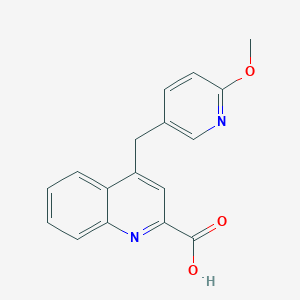![molecular formula C12H22O3 B13883185 3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate](/img/structure/B13883185.png)
3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring with a hydroxymethyl group and a propyl acetate group attached to it.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through various methods, including the hydrogenation of benzene or the cyclization of linear hydrocarbons.
Introduction of the hydroxymethyl group: This step involves the hydroxylation of the cyclohexane ring, which can be done using reagents like osmium tetroxide or potassium permanganate.
Attachment of the propyl acetate group: This can be achieved through esterification reactions, where the hydroxymethyl group reacts with propyl acetate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and hydroxylation processes, followed by esterification. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The acetate group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) can be used under various conditions, depending on the desired substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the propyl acetate group can modulate the compound’s lipophilicity and membrane permeability. These interactions can influence the compound’s biological activity and therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexyl acetate: Similar structure but lacks the hydroxymethyl group.
3-[1-(Hydroxymethyl)cyclohexyl]propanoic acid: Similar structure but has a carboxylic acid group instead of an acetate group.
1-Hydroxycyclohexyl phenyl ketone: Similar structure but has a phenyl ketone group instead of a propyl acetate group.
Uniqueness
3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate is unique due to the presence of both the hydroxymethyl and propyl acetate groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H22O3 |
|---|---|
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
3-[1-(hydroxymethyl)cyclohexyl]propyl acetate |
InChI |
InChI=1S/C12H22O3/c1-11(14)15-9-5-8-12(10-13)6-3-2-4-7-12/h13H,2-10H2,1H3 |
InChI-Schlüssel |
IOBFAYZANSCEOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCCC1(CCCCC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


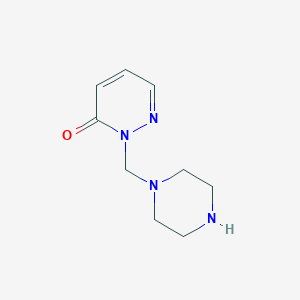
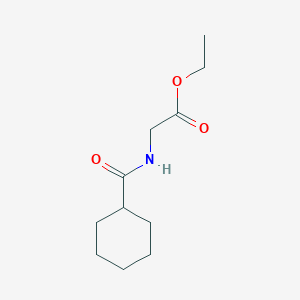
![5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine](/img/structure/B13883113.png)
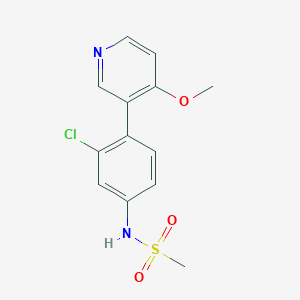
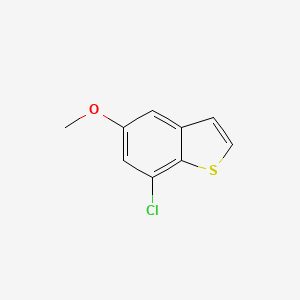

![4-[(1,4-Dioxaspiro[4.5]decan-8-ylmethylamino)methyl]benzonitrile](/img/structure/B13883127.png)
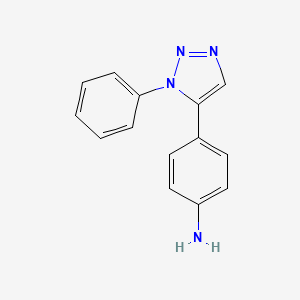

![5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13883145.png)
![2-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]cyclopentyl]acetic acid](/img/structure/B13883158.png)
![5-(Chloromethyl)thieno[3,2-b]pyridine](/img/structure/B13883166.png)

